4-Ethynyl-2-(trifluoromethyl)pyridine
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Overview
Description
4-Ethynyl-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1196151-89-9 . It has a molecular weight of 171.12 . It is a liquid at room temperature . This compound is part of the trifluoromethylpyridine (TFMP) class of compounds, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (-CF3) and an ethynyl group (-C≡CH) attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 171.12 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Self-Complementary Halogen Bonded Dimers
4-Ethynyl-2-(trifluoromethyl)pyridine derivatives have been studied for their ability to form self-complementary halogen bonded dimers in the solid state. This property is of interest in the field of crystallography and materials science for designing and understanding molecular interactions and structures (Kirchner, Bowling, & Bosch, 2015).
Photoluminescent and Magnetic Properties
Research involving derivatives of this compound has been conducted to explore their synthesis, crystal structure, and their unique photoluminescent and magnetic properties. These studies contribute to the field of material science, especially in the development of new photoluminescent materials and understanding magnetic interactions (Pointillart et al., 2009).
Supramolecular Cage Formation
4-Ethynyl-pyridine, a related compound, has been utilized in creating a trigonal bipyramidal supramolecular cage with Rhodium and Platinum metal centers. Such structures are significant in the field of supramolecular chemistry, offering insights into the design and synthesis of complex molecular architectures (Garrison et al., 2006).
Functionalization of Trifluoromethyl-Substituted Pyridines
The functionalization of this compound has been explored, demonstrating its versatility in organic synthesis. This research contributes to the broader field of organic chemistry, providing methods for the selective metalation and functionalization of pyridine derivatives (Schlosser & Marull, 2003).
Ionic Polyacetylenes
This compound derivatives have been used in the synthesis of conjugated ionic polyacetylenes. This research has implications in polymer science, particularly in the creation of new materials with unique electrical and optical properties (Blumstein, 1993).
Photoreactivity Control
Studies on derivatives of this compound have been conducted to understand and control their photoreactivity. This research is significant in the field of photochemistry, particularly in the design of photochromic materials (Yumoto, Irie, & Matsuda, 2008).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including 4-Ethynyl-2-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
4-ethynyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWOVWLNLZZGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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